DSR-71167 is a synthetic molecule designed as a mineralocorticoid receptor (MR) antagonist with weak carbonic anhydrase (CA) inhibitory activity []. It was developed as a potential treatment for hypertension and heart failure with a reduced risk of hyperkalemia, a serious side effect associated with traditional MR antagonists like spironolactone and eplerenone.
DSR-71167 exerts its antimineralocorticoid effects by antagonizing the MR []. It binds to the MR, preventing the binding of aldosterone, the natural ligand. This prevents aldosterone-mediated sodium reabsorption and potassium excretion in the kidneys, leading to diuresis and blood pressure reduction. Its weak CA inhibitory activity contributes to a reduced risk of hyperkalemia.
DSR-71167 is a potential candidate for treating hypertension and heart failure []. Preclinical studies in rats have demonstrated its antihypertensive effects and its ability to separate urinary sodium excretion from serum potassium elevation, suggesting a lower risk of hyperkalemia compared to traditional MR antagonists.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6